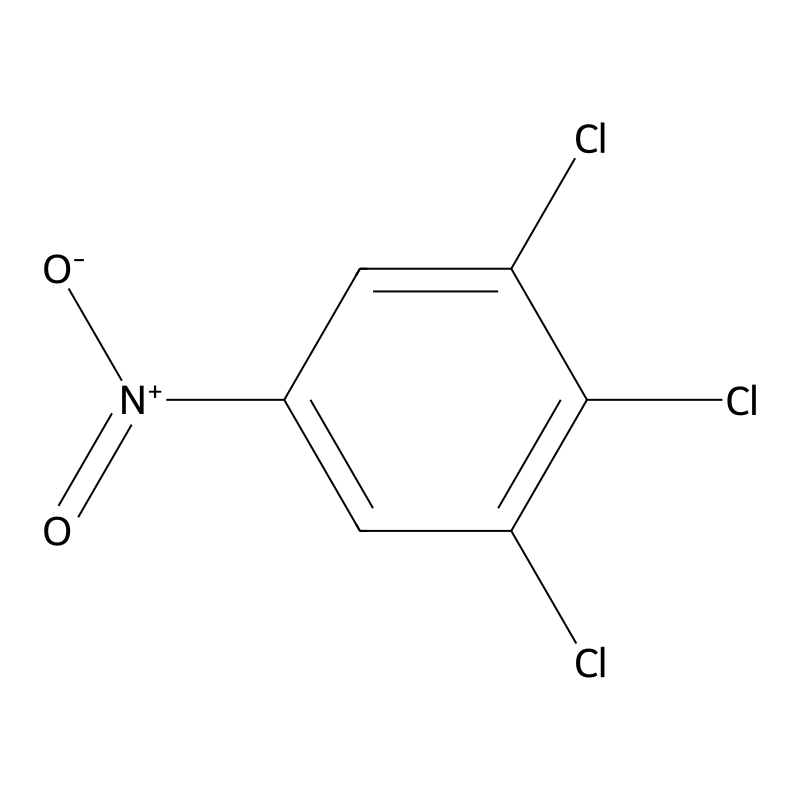

3,4,5-Trichloronitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Chemistry

3,4,5-Trichloronitrobenzene is a chemical compound used in various chemical reactions . It’s often used as a reagent in the synthesis of other chemical compounds .

Biology

In biological research, 3,4,5-Trichloronitrobenzene has been studied for its genetic toxicity . It was evaluated in the Salmonella/E.coli Mutagenicity Test or Ames Test .

Environmental Science

3,4,5-Trichloronitrobenzene has been studied for its environmental impact, particularly its role in pollution . It’s important to understand how this compound interacts with the environment and its potential effects on ecosystems .

Material Science

Understanding these properties can lead to the development of new materials with enhanced features .

3,4,5-Trichloronitrobenzene is an organic compound with the molecular formula C₆H₂Cl₃NO₂ and a molecular weight of 202.44 g/mol. It appears as pale yellow to light yellow crystalline solids and has a melting point of 68-71 °C and a boiling point estimated at 288 °C. The compound is slightly soluble in methanol and chloroform but insoluble in water, with a water solubility of less than 0.1 g/100 mL at 15 ºC. Its structure includes three chlorine atoms and one nitro group attached to a benzene ring, contributing to its unique chemical properties .

- Electrophilic Substitution: The presence of the nitro group makes the compound a suitable substrate for electrophilic aromatic substitution reactions.

- Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.

- Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles, making it useful in synthetic organic chemistry.

The compound is incompatible with strong bases and oxidizing agents, which can lead to hazardous reactions .

3,4,5-Trichloronitrobenzene exhibits significant biological activity. It has been noted for its potential toxicity, including:

- Acute Toxicity: Harmful if swallowed or in contact with skin, causing irritation and possibly leading to methemoglobinemia upon absorption into the body .

- Environmental Impact: The compound's persistence in the environment raises concerns regarding its ecological effects.

In pharmaceutical contexts, it is used as a reagent in synthesizing compounds that influence insulin sensitivity and thyroid hormone receptor activity .

Several methods exist for synthesizing 3,4,5-Trichloronitrobenzene:

- Chlorination of Nitrobenzene: Nitrobenzene can be chlorinated using chlorine gas in the presence of a catalyst to introduce chlorine atoms at the 3, 4, and 5 positions.

- Nitration of Trichlorobenzene: Trichlorobenzene can undergo nitration to introduce the nitro group.

- Direct Halogenation: Using a mixture of chlorinating agents under controlled conditions can yield the desired trichloronitrobenzene .

3,4,5-Trichloronitrobenzene has several applications:

- Chemical Synthesis: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.

- Research Reagent: Utilized in studies related to insulin sensitivity and thyroid hormone receptor modulation.

- Industrial Uses: Employed in producing other chlorinated compounds and as a research tool in organic chemistry .

Studies on 3,4,5-Trichloronitrobenzene indicate potential interactions with biological systems:

- Methemoglobin Formation: Exposure leads to methemoglobinemia due to its ability to oxidize hemoglobin.

- Skin and Eye Irritation: Direct contact can cause irritation; hence safety measures are essential when handling this compound .

Research continues into its effects on various biological pathways and potential therapeutic applications.

Several compounds share structural similarities with 3,4,5-Trichloronitrobenzene. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,4,5-Trichloronitrobenzene | C₆H₂Cl₃NO₂ | Similar structure; different chlorination pattern. |

| 3-Chloro-4-nitrophenol | C₆H₄ClNO₃ | Contains one chlorine and one nitro group; used as an herbicide. |

| 2-Chloro-4-nitrophenol | C₆H₄ClNO₃ | Similar reactivity; used in dye synthesis. |

Uniqueness: The distinctive arrangement of chlorine atoms at the 3, 4, and 5 positions on the benzene ring gives 3,4,5-Trichloronitrobenzene unique properties that affect its reactivity and biological activity compared to these similar compounds. This specific arrangement influences its applications in medicinal chemistry and environmental studies more than other trichloronitrobenzenes .

Catalytic Chlorination Strategies in Aromatic Nitro Compound Synthesis

The synthesis of 3,4,5-trichloronitrobenzene primarily involves the chlorination of nitrobenzene through electrophilic aromatic substitution reactions. The nitro group in nitrobenzene functions as a meta-directing group due to its electron-withdrawing properties, guiding incoming chlorine atoms to the meta positions relative to itself. This directing effect creates a fundamental basis for the regioselective synthesis of 3,4,5-trichloronitrobenzene.

The chlorination reaction typically employs chlorine gas (Cl₂) as the chlorinating agent in the presence of Lewis acid catalysts. Ferric chloride (FeCl₃) and anhydrous aluminum chloride (AlCl₃) are the most commonly used catalysts for these reactions. These Lewis acids play a crucial role by activating the chlorine molecule to generate the electrophilic chlorinium ion (Cl⁺), which subsequently attacks the benzene ring.

The reaction mechanism involves the following steps:

- Formation of the chlorinium ion (Cl⁺) through interaction between chlorine and the Lewis acid catalyst

- Electrophilic attack by the chlorinium ion on the nitrobenzene molecule, forming a σ-complex intermediate

- Collapse of the σ-complex with loss of a proton to restore aromaticity, yielding the meta-substituted chloronitrobenzene product

When nitrobenzene undergoes initial chlorination, 3-chloronitrobenzene (meta-chloronitrobenzene) is obtained as the primary product. Subsequent chlorination reactions lead to 3,4-dichloronitrobenzene and ultimately to 3,4,5-trichloronitrobenzene. The selectivity of these steps is critical for achieving high yields of the desired product.

Recent advancements in catalyst systems have shown that iodine can serve as an effective catalyst for chlorination reactions. Iodine catalysts offer advantages in terms of handling, cost, and environmental impact compared to traditional metal-based Lewis acids.

Solvent System Engineering for Regioselective Substitution Reactions

The choice of solvent system significantly influences the efficiency, selectivity, and overall success of the chlorination reaction for producing 3,4,5-trichloronitrobenzene. Various solvent systems have been investigated, each offering distinct advantages for controlling regioselectivity and reaction rates.

Studies have demonstrated that concentrated sulfuric acid and chlorosulfonic acid serve as effective solvents for the chlorination of nitrobenzene derivatives, with 1,2-dichloroethane functioning as a valuable cosolvent. This combination creates an optimal medium for the chlorination reaction by enhancing the solubility of reactants and facilitating the formation of the electrophilic chlorinating species.

Research on related aromatic chlorination reactions has revealed that the nature of the solvent can dramatically affect regioselectivity. For example, in toluene chlorination, water-miscible polar solvents such as ethanol, methanol, and acetonitrile favor aromatic ring chlorination, yielding 61-86% chlorotoluene selectivity with high conversion rates. In contrast, chlorinated solvents like dichloromethane, chloroform, and carbon tetrachloride tend to promote chlorination at different positions. These principles can be applied to optimize the regioselectivity in nitrobenzene chlorination.

Temperature control is another crucial factor in solvent system engineering. The chlorination reaction for synthesis of 3,4,5-trichloronitrobenzene is typically conducted at temperatures between 50°C and 80°C, which balances reaction kinetics with selectivity considerations. This temperature range allows sufficient reactivity while minimizing side reactions and decomposition.

The table below summarizes key solvent systems used in chlorination reactions and their effects on reaction outcomes:

| Solvent System | Effect on Chlorination | Advantages | Considerations |

|---|---|---|---|

| Concentrated H₂SO₄ + Chlorosulfonic acid | Enhances electrophilic activation | High conversion rates | Corrosive, requires special handling |

| 1,2-Dichloroethane (co-solvent) | Improves solubility of reactants | Better mass transfer | Moderate toxicity |

| Polar protic solvents (MeOH, EtOH) | Favors aromatic chlorination | High selectivity | May affect Lewis acid activity |

| Chlorinated solvents (CH₂Cl₂, CHCl₃) | May affect position selectivity | Good solubility for reactants | Environmental concerns |

Continuous Flow Reactor Applications in Industrial-Scale Production

Continuous flow reactor technology represents a significant advancement for the industrial-scale production of 3,4,5-trichloronitrobenzene, offering numerous advantages over traditional batch processes. These systems address key challenges associated with chlorination reactions, particularly those related to safety, heat transfer, and reaction control.

A laboratory-scale continuous flow setup for chlorine generation and utilization has been developed based on the reaction between HCl and NaOCl. This approach generates chlorine in situ, producing only NaCl and H₂O as byproducts. By generating chlorine on-demand within the reactor system, this method eliminates the hazards associated with storing and handling large quantities of toxic chlorine gas.

The Vapourtec E-Series and UV-150 photochemical continuous flow reactor has been successfully employed for in-situ chlorine generation, offering a significantly safer approach to chlorination reactions. This system pumps HCl and NaOCl feedstocks in water using V-3 pumps and mixes the streams in a static mixer, where chlorine gas evolves rapidly. The chlorine then dissolves in an organic solvent phase, creating a biphasic mixture that can be separated using a commercial liquid-liquid membrane separator.

One of the primary advantages of continuous flow reactors is their superior heat transfer capability. The large surface area-to-volume ratio provides excellent thermal contact with reactor walls, allowing exotherms to be dissipated quickly. This improved heat management enables better temperature control during the highly exothermic chlorination process, leading to enhanced selectivity and reduced formation of unwanted byproducts.

Additional benefits of continuous flow processing for 3,4,5-trichloronitrobenzene production include:

- Precise control of reaction parameters (residence time, temperature, reagent concentrations)

- Improved safety through containment of hazardous intermediates

- Enhanced reproducibility and product quality

- Reduced waste generation and environmental impact

- Potential for automated operation and real-time monitoring

- Scalability through numbering-up or extending operation time

These advantages make continuous flow technology particularly well-suited for the industrial-scale production of 3,4,5-trichloronitrobenzene, offering a more sustainable and efficient alternative to traditional batch processes.

3,4,5-Trichloronitrobenzene (3,4,5-TCNB) is a chlorinated nitroaromatic compound with the molecular formula C6H2Cl3NO2, characterized by three chlorine atoms at positions 3, 4, and 5, and a nitro group [22]. This compound undergoes various biotransformation pathways in biological systems, with cytochrome P450 enzymes playing a crucial role in its metabolic activation [9].

Cytochrome P450 enzymes constitute a superfamily of heme-containing proteins that function primarily as monooxygenases, catalyzing the oxidation of numerous xenobiotics including chlorinated nitrobenzenes [2] [6]. These enzymes are predominantly located in the liver and small intestine, with cytochrome P450 3A4 being the most abundant isoform in these organs [3].

The metabolic activation of 3,4,5-trichloronitrobenzene by cytochrome P450 enzymes involves several mechanistic steps that contribute to its biotransformation [9] [10]. Research has demonstrated that 3,4,5-TCNB cytotoxicity can be attenuated by various cytochrome P450 inhibitors, suggesting the involvement of these enzymes in generating reactive metabolites [10].

Oxidative Metabolism Pathways

The cytochrome P450-mediated oxidation of 3,4,5-trichloronitrobenzene proceeds through a catalytic cycle involving the formation of high-valent iron-oxygen intermediates [7]. This process begins with the binding of the substrate to the enzyme's active site, followed by electron transfer from nicotinamide adenine dinucleotide phosphate (NADPH) to reduce the heme iron [6] [7].

Table 1: Key Cytochrome P450 Isoforms Involved in 3,4,5-Trichloronitrobenzene Metabolism

| Cytochrome P450 Isoform | Primary Location | Role in 3,4,5-TCNB Metabolism |

|---|---|---|

| CYP3A4 | Liver, Small Intestine | Major contributor to oxidative metabolism [3] [4] |

| CYP2B6 | Liver | Catalyzes desulfation reactions with high efficiency [1] |

| CYP2C19 | Liver | Favors dearylation reactions [1] [3] |

| CYP2E1 | Liver | Involved in nitro reduction pathways [9] [10] |

The oxidation of 3,4,5-trichloronitrobenzene by cytochrome P450 enzymes can lead to the formation of various intermediates, including hydroxy derivatives and epoxides [7] [8]. These metabolic intermediates can undergo further transformations, contributing to the complex biotransformation profile of this compound [5] [7].

Reductive Metabolism Pathways

In addition to oxidative metabolism, cytochrome P450 enzymes can also catalyze the reductive metabolism of 3,4,5-trichloronitrobenzene under certain conditions [25] [27]. This reductive pathway involves the sequential reduction of the nitro group to form nitroso, hydroxylamine, and eventually amine derivatives [25].

The reductive metabolism of nitroaromatic compounds like 3,4,5-trichloronitrobenzene can occur via two main pathways: oxygen-insensitive (Type I) and oxygen-sensitive (Type II) pathways [27]. The oxygen-insensitive pathway is primarily mediated by gut microflora, while the oxygen-sensitive pathway involves hepatic microsomal enzymes including certain cytochrome P450 isoforms [25] [27].

Research has shown that the position of chloro groups on the nitrobenzene ring significantly influences the metabolic fate of trichloronitrobenzenes, with 3,4,5-TCNB exhibiting distinct biotransformation patterns compared to other isomers [9] [10]. Studies using specific cytochrome P450 inhibitors have demonstrated that multiple isoforms contribute to the metabolism of 3,4,5-trichloronitrobenzene, with all tested cytochrome P450 specific inhibitors offering some attenuation of its cytotoxicity [9] [10].

Flavin Monooxygenase-Dependent Redox Cycling Processes

Flavin monooxygenases (FMOs) represent another important class of enzymes involved in the biotransformation of 3,4,5-trichloronitrobenzene [12]. These enzymes utilize flavin adenine dinucleotide (FAD) as a cofactor and catalyze the oxygenation of nucleophilic compounds containing nitrogen, sulfur, phosphorus, and selenium heteroatoms [15].

The catalytic cycle of flavin monooxygenases differs significantly from that of cytochrome P450 enzymes [12] [14]. In the FMO catalytic cycle, the hydrogen donor nicotinamide adenine dinucleotide phosphate (NADPH) binds to the enzyme, transferring two electrons to reduce FAD [14]. Molecular oxygen then reacts rapidly with the reduced FAD to form a 4a-hydroperoxyflavin intermediate, which is stable in the absence of a substrate [14] [15].

Redox Cycling Mechanisms

The redox cycling processes mediated by flavin monooxygenases play a crucial role in the biotransformation of 3,4,5-trichloronitrobenzene [9] [12]. When 3,4,5-TCNB interacts with the 4a-hydroperoxyflavin intermediate, one oxygen atom is transferred to the substrate, resulting in an oxygenated product [12] [14]. The remaining oxygen atom forms water, and the reduced flavin returns to its oxidized state to begin a new catalytic cycle [14].

Research has demonstrated that flavin monooxygenase inhibitors such as methimazole and n-octylamine can attenuate the cytotoxicity of 3,4,5-trichloronitrobenzene, suggesting the involvement of these enzymes in generating reactive metabolites [10]. This finding indicates that FMO-dependent redox cycling contributes significantly to the biotransformation pathways of 3,4,5-TCNB [9] [10].

Table 2: Comparison of Flavin Monooxygenase and Cytochrome P450 in 3,4,5-TCNB Metabolism

| Characteristic | Flavin Monooxygenase | Cytochrome P450 |

|---|---|---|

| Cofactor | FAD | Heme |

| Electron Donor | NADPH | NADPH |

| Oxygen Activation | Forms stable 4a-hydroperoxyflavin [14] | Forms reactive iron-oxo species [7] |

| Substrate Binding | After oxygen activation [12] [14] | Before oxygen activation [6] |

| Inhibitors Effective Against 3,4,5-TCNB | Methimazole, n-octylamine [10] | Piperonyl butoxide, metyrapone [10] |

One-Component and Two-Component FMO Systems

Flavin monooxygenases can be classified into one-component and two-component systems based on their structural and functional characteristics [12]. In one-component FMO systems, the flavin cofactor remains at the same active site throughout the catalytic cycle [12]. In contrast, two-component FMO systems involve separate reductase and oxygenase components, with the reduced flavin being transferred from the reductase to the oxygenase component [12].

The metabolism of 3,4,5-trichloronitrobenzene by flavin monooxygenases can involve both one-component and two-component systems, depending on the specific FMO isoforms present in the tissue [12] [15]. The differential expression of FMO isoforms across tissues contributes to the tissue-specific biotransformation patterns of 3,4,5-TCNB [15].

Research has shown that FMO1 is predominantly expressed in the adult kidney, FMO2 in the lung, and FMO3 in the adult liver [14] [15]. This tissue-specific distribution of FMO isoforms influences the metabolic fate of 3,4,5-trichloronitrobenzene in different organs [15]. The redox cycling processes mediated by these tissue-specific FMO isoforms contribute to the complex biotransformation profile of 3,4,5-TCNB [10] [15].

Glutathione Conjugation Pathways and Detoxification Dynamics

Glutathione conjugation represents a major phase II detoxification pathway for 3,4,5-trichloronitrobenzene and other chlorinated nitrobenzenes [16] [21]. This process involves the conjugation of the electrophilic substrate with the endogenous tripeptide glutathione (GSH), catalyzed by glutathione S-transferases (GSTs) [19] [21].

Glutathione S-transferases are a family of isoenzymes that play a crucial role in the biotransformation of many reactive compounds, including chlorinated nitrobenzenes [19]. These enzymes are divided into three classes—alpha, mu, and pi—based on their structural and enzymatic properties [19]. The differential expression of GST isoenzymes across tissues contributes to the tissue-specific detoxification of 3,4,5-trichloronitrobenzene [19] [21].

Mechanisms of Glutathione Conjugation

The glutathione conjugation of 3,4,5-trichloronitrobenzene can occur through several mechanisms, including nucleophilic substitution and addition reactions [16] [17]. In the case of chlorinated nitrobenzenes, glutathione can replace the nitro group or a chlorine atom, depending on their positions on the aromatic ring [16] [25].

Research on structurally related compounds has shown that tetrachloronitrobenzene isomers in which the nitro group is flanked by chlorines undergo nitro group replacement by glutathione [25]. Given the structural similarity, 3,4,5-trichloronitrobenzene likely undergoes similar glutathione conjugation reactions, with the specific reaction pathway influenced by the positions of the chlorine atoms [17] [25].

Table 3: Glutathione Conjugation Pathways for Chlorinated Nitrobenzenes

| Conjugation Mechanism | Reaction Type | Structural Requirements | Example Compounds |

|---|---|---|---|

| Nitro Group Replacement | Nucleophilic Substitution | Nitro group flanked by chlorines [25] | Tetrachloronitrobenzenes, Pentachloronitrobenzene [25] |

| Chlorine Replacement | Nucleophilic Substitution | Activated chlorine positions [16] [17] | Dichloronitrobenzenes [17] |

| Meisenheimer Complex Formation | Addition | Electron-deficient aromatic ring [20] | Dinitrobenzenes, Trinitrobenzene [20] |

Mercapturic Acid Pathway

Following glutathione conjugation, 3,4,5-trichloronitrobenzene-glutathione conjugates undergo further metabolism through the mercapturic acid pathway [16] [18]. This pathway involves the sequential removal of glutamic acid and glycine from the glutathione moiety, followed by N-acetylation of the resulting cysteine conjugate to form a mercapturic acid derivative [16].

The mercapturic acid pathway represents an important detoxification mechanism for 3,4,5-trichloronitrobenzene and other chlorinated nitrobenzenes [16] [18]. Research on structurally related compounds has shown that the mercapturic acid conjugates are excreted primarily in the urine, accounting for a significant portion of the administered dose [18].

Studies on dinitrobromobenzene, a structurally related compound, have demonstrated that glutathione conjugation followed by mercapturic acid formation represents the major metabolic pathway, accounting for approximately 60% of the administered dose [18]. Similar metabolic pathways likely apply to 3,4,5-trichloronitrobenzene, although the specific proportions may vary due to differences in chemical structure [18] [25].

Factors Affecting Glutathione Conjugation

Several factors influence the glutathione conjugation of 3,4,5-trichloronitrobenzene, including the availability of glutathione, the expression and activity of glutathione S-transferases, and the presence of competing substrates or inhibitors [19] [20].

Research has shown that nitrobenzenes, particularly 1,3,5-trinitrobenzene, can inhibit glutathione S-transferase activity, potentially affecting the detoxification of 3,4,5-trichloronitrobenzene [20]. The degree of inhibition depends on both the chemical structure of the nitrobenzene and the source of the enzyme [20].

3,4,5-Trichloronitrobenzene represents the most nephrotoxic among the four trichloronitrobenzene isomers, exhibiting superior cytotoxic potential compared to 2,3,4-trichloronitrobenzene, 2,4,5-trichloronitrobenzene, and 2,4,6-trichloronitrobenzene [1]. The compound demonstrates rapid onset of cellular toxicity within 30 minutes of exposure, with significant effects observed at concentrations as low as 0.5 millimolar in isolated renal cortical cells [1]. This enhanced toxicity profile correlates directly with the compound's ability to generate reactive oxygen species through multiple cellular pathways.

The mitochondrial compartment serves as the primary site of reactive oxygen species generation following 3,4,5-trichloronitrobenzene exposure. The compound induces significant disruption of the electron transport chain, particularly affecting Complex I and Complex III activities, which results in excessive superoxide anion production [1]. Mitochondrial membrane potential experiences rapid depolarization, with a 50% reduction observed within 15-30 minutes of exposure to 0.5 millimolar concentrations [1]. This mitochondrial dysfunction manifests as severe adenosine triphosphate depletion, with cellular adenosine triphosphate levels decreasing from control values of 13.47 ± 1.65 nanomoles per 4 million cells to 7.93 ± 1.37 nanomoles per 4 million cells within 15 minutes of exposure to 1.0 millimolar 3,4,5-trichloronitrobenzene [1].

The endoplasmic reticulum represents an additional critical source of reactive oxygen species generation in response to 3,4,5-trichloronitrobenzene exposure. The compound induces protein misfolding stress through the activation of NADPH oxidase 4 and protein disulfide isomerase systems, leading to hydrogen peroxide accumulation within the endoplasmic reticulum lumen [2]. This oxidative stress triggers the unfolded protein response, a cellular stress response mechanism that attempts to restore protein homeostasis but ultimately contributes to cellular dysfunction when overwhelmed [3].

Cytoplasmic reactive oxygen species generation occurs through the metabolic activation of 3,4,5-trichloronitrobenzene by cytochrome P450 enzymes. The compound undergoes biotransformation through multiple cytochrome P450 isoforms, including CYP2E1, CYP3A1/2, CYP2B1/2, CYP2C, and others, resulting in the formation of reactive metabolites that generate hydroxyl radicals and other reactive oxygen species [1]. This metabolic activation pathway contributes significantly to the compound's cytotoxic potential, as evidenced by the protective effects observed when cells are pretreated with cytochrome P450 inhibitors [1].

The peroxisomal compartment also participates in reactive oxygen species generation through the disruption of normal hydrogen peroxide metabolism. 3,4,5-Trichloronitrobenzene exposure leads to catalase deficiency and impaired peroxisomal function, resulting in hydrogen peroxide accumulation and subsequent lipid peroxidation [3]. This peroxisomal dysfunction contributes to the overall oxidative stress burden and cellular damage observed following compound exposure.

Mitochondrial dysfunction mechanisms involve multiple interconnected pathways that collectively contribute to cellular toxicity. The compound induces significant calcium retention impairment, severely compromising the mitochondrial ability to buffer intracellular calcium concentrations [1]. This calcium handling dysfunction exacerbates mitochondrial membrane potential loss and contributes to the opening of mitochondrial permeability transition pores, leading to the release of pro-apoptotic factors including cytochrome c [4].

The electron transport chain disruption induced by 3,4,5-trichloronitrobenzene specifically targets the quinone-binding sites between Complex I and Complex III, and between Complex II and Complex III [5]. This interference with electron transfer processes not only reduces adenosine triphosphate synthesis but also increases electron leakage, leading to enhanced superoxide production [5]. The compound's effects on mitochondrial respiratory complexes are partially reversible, with Complex I and Complex III activities showing some recovery potential when antioxidant protection is provided [1].

Oxidative phosphorylation uncoupling represents another mechanism through which 3,4,5-trichloronitrobenzene induces mitochondrial dysfunction. The compound disrupts the normal coupling between electron transport and adenosine triphosphate synthesis, leading to energy dissipation as heat rather than adenosine triphosphate production [6]. This uncoupling effect contributes to the rapid adenosine triphosphate depletion observed in exposed cells and represents a critical mechanism of cytotoxicity.

The temporal progression of mitochondrial dysfunction follows a characteristic pattern, with membrane potential loss occurring within 15-30 minutes, followed by adenosine triphosphate depletion at 15 minutes, and cytochrome c release at 30-45 minutes [1]. This sequential cascade of mitochondrial dysfunction events ultimately leads to the activation of apoptotic pathways and cellular death, establishing mitochondrial dysfunction as a central mechanism of 3,4,5-trichloronitrobenzene toxicity.

Mitogen-Activated Protein Kinase Signaling Cascade Activation Patterns

The mitogen-activated protein kinase signaling pathways undergo significant activation following 3,4,5-trichloronitrobenzene exposure, with distinct patterns of activation that reflect the compound's ability to induce multiple forms of cellular stress. The p38 mitogen-activated protein kinase pathway represents the primary stress-activated signaling cascade responsive to 3,4,5-trichloronitrobenzene exposure [7] [8]. This pathway activation occurs through upstream mitogen-activated protein kinase kinase kinase 1 and mitogen-activated protein kinase kinase 3/6, responding specifically to the oxidative stress conditions generated by the compound [9].

Experimental evidence demonstrates that chlorobenzene compounds, structurally related to 3,4,5-trichloronitrobenzene, induce robust activation of nuclear factor-kappa B and p38 mitogen-activated protein kinase pathways in lung epithelial cells [8]. The p38 mitogen-activated protein kinase activation leads to the phosphorylation of downstream targets including activating transcription factor 2 and cyclic adenosine monophosphate response element-binding protein, resulting in the transcriptional activation of stress response genes [9]. This signaling cascade serves as a cellular adaptation mechanism, attempting to counteract the oxidative stress and maintain cellular homeostasis [9].

The extracellular signal-regulated kinase 1/2 pathway demonstrates reactive oxygen species-dependent activation following 3,4,5-trichloronitrobenzene exposure. Research indicates that hydrogen peroxide treatment, which mimics the oxidative conditions induced by 3,4,5-trichloronitrobenzene, results in dose-dependent extracellular signal-regulated kinase 1/2 phosphorylation within 15 minutes of treatment [10]. This activation pattern suggests that the reactive oxygen species generated by 3,4,5-trichloronitrobenzene directly trigger growth factor signaling pathways, potentially as part of a cellular survival response [10].

The c-Jun N-terminal kinase pathway activation occurs through mitogen-activated protein kinase kinase 4/7 and represents a critical apoptotic signaling mechanism triggered by 3,4,5-trichloronitrobenzene exposure [11]. This pathway activation leads to the phosphorylation of c-Jun and activating transcription factor 2, promoting the transcription of pro-apoptotic genes [11]. The c-Jun N-terminal kinase pathway serves as a molecular switch between cellular survival and death, with prolonged activation leading to apoptotic cell death [11].

The p38α mitogen-activated protein kinase isoform specifically responds to inflammatory stimuli and demonstrates enhanced activation following 3,4,5-trichloronitrobenzene exposure. This isoform activation leads to the phosphorylation of nuclear factor-kappa B and activator protein-1, resulting in the transcriptional activation of inflammatory mediators including chemokines and cytokines [7]. The inflammatory response contributes to the overall cellular toxicity and represents a mechanism through which 3,4,5-trichloronitrobenzene exposure can lead to tissue damage and pathological changes.

Temporal activation patterns of mitogen-activated protein kinase signaling cascades follow a characteristic progression, with p38 mitogen-activated protein kinase activation occurring within 15 minutes of exposure, followed by extracellular signal-regulated kinase 1/2 activation, and subsequently c-Jun N-terminal kinase activation [9]. This sequential activation pattern reflects the cellular response to escalating stress conditions, with initial adaptation attempts through p38 and extracellular signal-regulated kinase pathways eventually giving way to apoptotic signaling through c-Jun N-terminal kinase activation [9].

The mitogen-activated protein kinase kinase kinase 1 regulatory mechanism plays a crucial role in modulating the timing and amplitude of stress response activation. Research demonstrates that mitogen-activated protein kinase kinase kinase 1 mutations can lead to accelerated activation of stress response pathways, with peak activation occurring approximately 60 minutes earlier than normal [9]. This regulatory mechanism suggests that 3,4,5-trichloronitrobenzene may interfere with normal mitogen-activated protein kinase kinase kinase 1 function, leading to dysregulated stress response activation [9].

Cross-talk between mitogen-activated protein kinase pathways represents a critical aspect of cellular stress response coordination. The p38 mitogen-activated protein kinase pathway can influence extracellular signal-regulated kinase 1/2 activity through shared downstream targets and transcriptional co-activators [9]. Similarly, c-Jun N-terminal kinase activation can modulate p38 mitogen-activated protein kinase signaling through feedback mechanisms, creating a complex network of stress response regulation [9].

The calmodulin-binding transcriptional activator 3 transcription factor serves as a critical downstream target of mitogen-activated protein kinase signaling cascades activated by 3,4,5-trichloronitrobenzene. This transcription factor requires functional mitogen-activated protein kinase signaling for optimal activation and plays a crucial role in stress response gene expression [9]. The interaction between mitogen-activated protein kinase pathways and calmodulin-binding transcriptional activator 3 represents a key mechanism through which 3,4,5-trichloronitrobenzene exposure leads to transcriptional changes associated with cellular stress response [9].

Chemical inhibition studies provide additional evidence for the critical role of mitogen-activated protein kinase signaling in 3,4,5-trichloronitrobenzene toxicity. Treatment with PD98059, a potent mitogen-activated protein kinase kinase 1 inhibitor, results in delayed peak activation of stress response pathways, demonstrating the requirement for mitogen-activated protein kinase signaling in rapid cellular stress response [9]. This chemical inhibition approach confirms that mitogen-activated protein kinase pathways are essential for cellular adaptation to 3,4,5-trichloronitrobenzene-induced stress [9].

Apoptotic Pathway Modulation via Bcl-2 Family Protein Regulation

The Bcl-2 family proteins undergo significant regulatory changes following 3,4,5-trichloronitrobenzene exposure, with distinct patterns of activation and inhibition that collectively promote apoptotic cell death. The anti-apoptotic members of the Bcl-2 family, including Bcl-2 and Bcl-xL, experience substantial downregulation in response to 3,4,5-trichloronitrobenzene-induced oxidative stress [12]. This downregulation occurs through multiple mechanisms, including transcriptional repression mediated by reactive oxygen species-induced transcription factor modifications and post-translational modifications that reduce protein stability [12].

The pro-apoptotic Bcl-2 family members Bax and Bak undergo activation and mitochondrial translocation following 3,4,5-trichloronitrobenzene exposure. Research demonstrates that these proteins can commit cells to programmed death by permeabilizing the outer mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors [13]. The activation of Bax and Bak occurs through conformational changes induced by oxidative stress and involves their oligomerization at the mitochondrial membrane to form pores that allow the efflux of apoptotic mediators [14].

The transmembrane domain interactions between Bcl-2 family proteins represent a critical mechanism of apoptotic regulation that becomes dysregulated following 3,4,5-trichloronitrobenzene exposure. Recent research has identified direct interactions between the transmembrane domains of Bcl-2 and BOK, a pro-apoptotic family member, at the endoplasmic reticulum [14]. These transmembrane domain interactions are essential for the inhibition of BOK-induced apoptosis, and their disruption by 3,4,5-trichloronitrobenzene contributes to enhanced apoptotic signaling [14].

The BH3-only proteins, including Bad and Bid, undergo dephosphorylation and activation following 3,4,5-trichloronitrobenzene exposure. Under normal conditions, Bad remains phosphorylated and sequestered in the cytoplasm by 14-3-3 proteins, preventing its pro-apoptotic activity [15]. However, 3,4,5-trichloronitrobenzene-induced oxidative stress leads to Bad dephosphorylation and its subsequent binding to anti-apoptotic Bcl-2 family members, resulting in the release of pro-apoptotic Bax and Bak proteins [15].

The mitochondrial membrane permeabilization process represents a critical checkpoint in 3,4,5-trichloronitrobenzene-induced apoptosis. The balance between pro-apoptotic and anti-apoptotic Bcl-2 family members determines whether cells undergo apoptosis or survive [12]. The compound shifts this balance toward apoptosis by simultaneously reducing anti-apoptotic protein levels and enhancing pro-apoptotic protein activity, leading to mitochondrial outer membrane permeabilization [12].

Cytochrome c release from mitochondria represents a key consequence of Bcl-2 family protein dysregulation following 3,4,5-trichloronitrobenzene exposure. Once released into the cytoplasm, cytochrome c binds to apoptotic protease activating factor-1 in the presence of deoxyadenosine triphosphate to form the apoptosome complex [15]. This complex subsequently recruits and activates caspase-9, initiating the caspase cascade that leads to apoptotic cell death [15].

The effector caspases, including caspase-9 and caspase-3, undergo proteolytic activation following 3,4,5-trichloronitrobenzene exposure through the mitochondrial apoptotic pathway. Caspase-9 activation occurs through its recruitment to the apoptosome complex, while caspase-3 activation results from cleavage by activated caspase-9 [16]. The activation of these effector caspases leads to the cleavage of critical cellular substrates, including poly(ADP-ribose) polymerase, resulting in the characteristic features of apoptotic cell death [16].

The temporal progression of Bcl-2 family protein regulation follows a characteristic pattern during 3,4,5-trichloronitrobenzene-induced apoptosis. Anti-apoptotic protein downregulation occurs within 30-60 minutes of exposure, followed by pro-apoptotic protein activation and mitochondrial translocation at 60-90 minutes [14]. Cytochrome c release typically occurs at 90-120 minutes, with subsequent caspase activation and cell death occurring at 2-4 hours post-exposure [16].

The calcium-dependent regulation of Bcl-2 family proteins represents an additional mechanism through which 3,4,5-trichloronitrobenzene modulates apoptotic signaling. The compound induces calcium release from intracellular stores, leading to the activation of calcium-dependent proteases that can cleave and activate certain Bcl-2 family members [12]. This calcium-mediated regulation adds another layer of complexity to the apoptotic response and contributes to the compound's cytotoxic effects [12].

The endoplasmic reticulum stress response pathway intersects with Bcl-2 family protein regulation following 3,4,5-trichloronitrobenzene exposure. The compound induces endoplasmic reticulum stress through protein misfolding and oxidative damage, leading to the activation of the unfolded protein response [17]. Prolonged endoplasmic reticulum stress results in the activation of pro-apoptotic signals, including the upregulation of C/EBP homologous protein and the activation of caspase-12, which can influence Bcl-2 family protein regulation [17].

Physical Description

XLogP3

Density

Melting Point

72.5 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 33 of 78 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 45 of 78 companies with hazard statement code(s):;

H302 (97.78%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (95.56%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (95.56%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (95.56%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant